molecular formula C15H11N3O B1270616 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde CAS No. 371917-81-6

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1270616
CAS No.: 371917-81-6
M. Wt: 249.27 g/mol
InChI Key: RPXJROJLJRFFOF-UHFFFAOYSA-N
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Description

1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C15H11N3O. It is a heterocyclic compound that contains both pyrazole and pyridine rings, making it an interesting subject for chemical research and applications. This compound is known for its potential use in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase (COX) enzymes is particularly noteworthy, as it can inhibit the production of pro-inflammatory mediators . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cell proliferation and differentiation, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s ability to inhibit enzyme activity, such as that of COX enzymes, is a key aspect of its anti-inflammatory properties . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell survival, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that this compound can be used in long-term biochemical studies and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with other biomolecules, potentially contributing to its overall biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, its distribution within cells can influence its activity, as it may localize to specific cellular compartments where it interacts with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules . The compound’s localization to these compartments is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-3-pyridin-4-yl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: 1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

  • 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-3-pyridin-2-yl-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Comparison: 1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the 4-position of the pyrazole ring enhances its ability to participate in hydrogen bonding and π-π interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJROJLJRFFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358097
Record name 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371917-81-6
Record name 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized according to the research?

A1: The paper describes the synthesis of this compound (specifically, its 5-chloro derivative) []. It is obtained by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions. This reaction leads to the formation of 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde [].

Q2: What types of reactions involving this compound are discussed in the paper?

A2: The research highlights the reactivity of the synthesized 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. It participates in reactions with various reagents, including hippuric acid, sodium azide, and aromatic ketones []. These reactions demonstrate the compound's versatility as a building block for synthesizing more complex molecules.

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